(3-(3-Fluorophenyl)-1-methyl-1h-pyrazol-4-yl)methanamine (3-(3-Fluorophenyl)-1-methyl-1h-pyrazol-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18261568
InChI: InChI=1S/C11H12FN3/c1-15-7-9(6-13)11(14-15)8-3-2-4-10(12)5-8/h2-5,7H,6,13H2,1H3
SMILES:
Molecular Formula: C11H12FN3
Molecular Weight: 205.23 g/mol

(3-(3-Fluorophenyl)-1-methyl-1h-pyrazol-4-yl)methanamine

CAS No.:

Cat. No.: VC18261568

Molecular Formula: C11H12FN3

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

(3-(3-Fluorophenyl)-1-methyl-1h-pyrazol-4-yl)methanamine -

Specification

Molecular Formula C11H12FN3
Molecular Weight 205.23 g/mol
IUPAC Name [3-(3-fluorophenyl)-1-methylpyrazol-4-yl]methanamine
Standard InChI InChI=1S/C11H12FN3/c1-15-7-9(6-13)11(14-15)8-3-2-4-10(12)5-8/h2-5,7H,6,13H2,1H3
Standard InChI Key JJFPQVIGKPTFJC-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C(=N1)C2=CC(=CC=C2)F)CN

Introduction

(3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-yl)methanamine is a member of the pyrazole family, characterized by the presence of a fluorophenyl group and a methanamine moiety. Its structure features a 1-methyl-1H-pyrazole ring substituted at the 3-position with a 3-fluorophenyl group. This compound is of interest in medicinal chemistry due to its potential interactions with biological targets.

Synthesis and Reactivity

The synthesis of (3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-yl)methanamine typically involves multi-step organic reactions. Common methods include nucleophilic substitution and electrophilic aromatic substitution reactions, facilitated by the amine group and the pyrazole ring, respectively.

Synthetic StepsDescription
Starting MaterialsTypically involves pyrazole derivatives and fluorinated benzene compounds.
Reaction ConditionsRequires careful control of temperature, solvent, and catalysts to optimize yield and selectivity.
Characterization TechniquesNMR and IR spectroscopy are used to confirm the structure and purity of the final product.

Biological Applications and Research Findings

(3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-yl)methanamine is of interest in medicinal chemistry for its potential to interact with biological targets. Techniques such as molecular docking simulations and in vitro assays can provide insights into its mechanism of action and potential therapeutic effects.

Potential ApplicationsDescription
Interaction StudiesMolecular docking and in vitro assays to assess binding affinity to receptors or enzymes.
Therapeutic PotentialPotential use in developing pharmaceuticals targeting various diseases, though specific applications are not yet well-documented.

Comparison with Similar Compounds

Several compounds share structural similarities with (3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-yl)methanamine, highlighting variations in substituent groups that can affect biological activity and chemical properties.

Compound NameUnique Features
1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamineContains a para-fluorophenyl group instead of meta-fluorophenyl.
(3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamineSubstituted with chlorine; may exhibit different reactivity patterns.

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